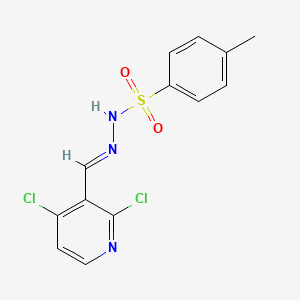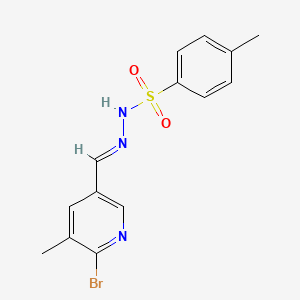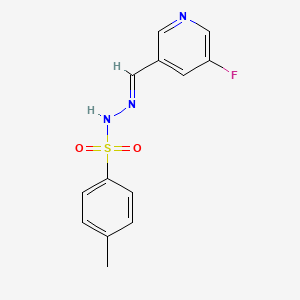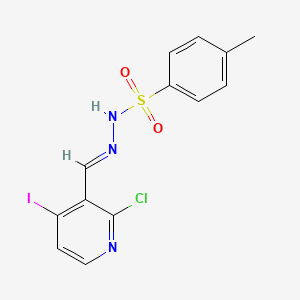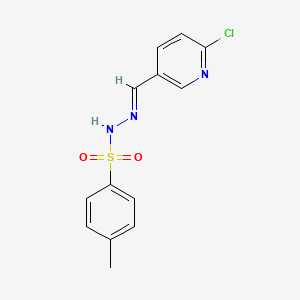
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CPMMB) is a novel sulfonohydrazide derivative that has recently been identified as a potential therapeutic agent for a variety of diseases. CPMMB has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In addition, CPMMB has been shown to possess anti-bacterial and anti-viral properties. The aim of
Scientific Research Applications
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to possess anti-bacterial and anti-viral properties. In addition, this compound has been investigated for its potential to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is still under investigation. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory process. In addition, this compound may also act by modulating the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been shown to possess anti-bacterial and anti-viral properties. This compound has also been investigated for its potential to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The use of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide in laboratory experiments has several advantages. This compound is a relatively inexpensive compound and is readily available. In addition, this compound can be easily synthesized and purified. The use of this compound in laboratory experiments also has some limitations. This compound is a relatively new compound and the exact mechanism of action is still not fully understood. In addition, this compound is a relatively unstable compound and can decompose under certain conditions.
Future Directions
The potential applications of N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide are still being explored. Further research is needed to elucidate the exact mechanism of action of this compound and to investigate its potential therapeutic effects in vivo. In addition, further research is needed to investigate the potential of this compound to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells. Finally, further research is needed to explore the potential of this compound to be used as an anti-bacterial and anti-viral agent.
Synthesis Methods
N'-((6-Chloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can be synthesized via a reaction between 4-methylbenzenesulfonyl chloride and 6-chloropyridine-3-ylmethylamine hydrochloride. The reaction is carried out in a solvent such as dichloromethane and the product is purified by recrystallization. The yield of the reaction is typically around 80%.
properties
IUPAC Name |
N-[(E)-(6-chloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-10-2-5-12(6-3-10)20(18,19)17-16-9-11-4-7-13(14)15-8-11/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDBQTCGWYWICH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







